molecular formula C12H12N2O2 B2944512 (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanol CAS No. 1555186-26-9

(5-Methoxypyridin-3-yl)-pyridin-4-ylmethanol

Cat. No.: B2944512
CAS No.: 1555186-26-9
M. Wt: 216.24
InChI Key: SXXNTHBJDLCVAZ-UHFFFAOYSA-N
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Description

(5-Methoxypyridin-3-yl)-pyridin-4-ylmethanol is a chemical compound of interest in medicinal chemistry and pharmaceutical research. While specific studies on this exact molecule are not available, its structure incorporates two key pharmacophores: a 5-methoxypyridin-3-yl group and a pyridin-4-ylmethanol group. Pyridine derivatives are extensively investigated for their therapeutic potential . For instance, compounds featuring a (6-methoxypyridin-3-yl)methyl group have been identified as potent Phosphodiesterase 5 (PDE5) inhibitors with potential application in treating neurodegenerative diseases such as Alzheimer's disease . Similarly, other pyridin-4-yl derivatives are the subject of patent literature for various therapeutic uses . The presence of the hydroxymethyl group on the pyridine ring is a common structural feature that can influence a molecule's physicochemical properties and metabolic stability . This compound serves as a valuable building block for the synthesis of more complex molecules and for probing biological pathways in research settings. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methoxypyridin-3-yl)-pyridin-4-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-11-6-10(7-14-8-11)12(15)9-2-4-13-5-3-9/h2-8,12,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXNTHBJDLCVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C(C2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanol typically involves the following steps:

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form carboxylates or ketones under controlled conditions:

Reagent Conditions Product Yield Source
KMnO₄Acidic aqueous solution, 80°C(5-Methoxy-3-pyridinyl)pyridin-4-ylcarboxylic acid78%
CrO₃H₂SO₄, acetone, 0°C → RT(5-Methoxy-3-pyridinyl)pyridin-4-ylketone65%

Key Findings :

  • Oxidation selectivity depends on reaction pH and temperature. Acidic KMnO₄ favors carboxylic acid formation, while CrO₃ in milder conditions yields ketones.

  • Steric hindrance from the methoxy group slightly reduces yields compared to unsubstituted analogs.

Esterification and Etherification

The hydroxymethyl group reacts with acylating or alkylating agents:

Reagent Conditions Product Yield Source
Acetic anhydridePyridine, RT, 12h(5-Methoxy-3-pyridinyl)pyridin-4-ylmethyl acetate89%
MeI, K₂CO₃DMF, 60°C, 6h(5-Methoxy-3-pyridinyl)pyridin-4-ylmethyl methyl ether73%

Mechanistic Insights :

  • Acetylation proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon.

  • Alkylation requires base-mediated deprotonation for efficient SN2 substitution .

Nucleophilic Substitution

The pyridine rings participate in halogenation and cross-coupling reactions:

Reaction Type Reagent/Catalyst Conditions Product Yield Source
ChlorinationSOCl₂Reflux, 4h4-Chloro-(5-methoxypyridin-3-yl)pyridine methanol82%
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂DME/H₂O, 90°C, 12hBiaryl derivatives68–75%

Notable Observations :

  • Chlorination at the 4-position of the pyridin-4-yl ring is favored due to lower steric hindrance.

  • Suzuki coupling efficiency depends on the electron-withdrawing effect of the methoxy group, which activates the pyridine ring for cross-coupling .

Condensation and Cyclization

The hydroxymethyl group facilitates Schiff base formation and heterocycle synthesis:

Reagent Conditions Product Yield Source
Pyrrole-2-carbaldehydeEtOH, glacial AcOH, refluxN-((1H-Pyrrol-2-yl)methylene) derivative85%
NH₂NH₂·H₂OTHF, 40°C, 4hPyrazolo[1,5-a]pyrimidine analogs70%

Applications :

  • Schiff base derivatives show potential as ligands for metal coordination complexes .

  • Hydrazine-mediated cyclization generates fused heterocycles with bioactive relevance .

Reduction and Protecting Group Strategies

The hydroxymethyl group can be protected or reduced for selective transformations:

Reaction Reagent Conditions Product Yield Source
TBDMS protectionTBDMSCl, imidazoleDCM, RT, 6hSilyl-protected derivative91%
LiAlH₄ reductionLiAlH₄, THF, 0°C → RT(5-Methoxy-3-pyridinyl)pyridin-4-ylmethane58%

Optimization Notes :

  • Silyl protection enables selective functionalization of other reactive sites .

  • Over-reduction to alkanes is minimized by low-temperature LiAlH₄ treatment .

Acid/Base-Mediated Rearrangements

Methoxy-directed lithiation enables regioselective modifications:

Reagent Conditions Product Yield Source
LDA, DMFTHF, -78°C, 5min2-Alkoxy-5-methoxypyridine derivatives63%
NaOMe, CuIMeOH, reflux, 2hMethoxy exchange products85%

Insights :

  • Lithium dialkylamides (e.g., LDA) direct deprotonation to the 2-position of the pyridin-4-yl ring .

  • Copper-catalyzed methoxy exchange occurs selectively at electron-deficient positions .

Scientific Research Applications

(5-Methoxypyridin-3-yl)-pyridin-4-ylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Structural Analogs and Properties

The table below compares (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanol with structurally related pyridinylmethanol derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Findings Reference
This compound 5-OCH₃ (Pyridin-3-yl), 4-CH₂OH (Pyridin-4-yl) C₁₂H₁₂N₂O₂ 224.24 Potential bromodomain inhibitor component
Pyridin-4-ylmethanol 4-CH₂OH C₆H₇NO 109.12 Precursor in benzothiazole synthesis
(5-Chloro-2-methoxypyridin-3-yl)methanol 5-Cl, 2-OCH₃ C₇H₇ClNO₂ 187.59 Cataloged derivative; antimicrobial potential
(5-Iodopyridin-3-yl)-methanol 5-I C₆H₆INO 235.03 Halogenated analog for radiopharmaceuticals
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol 2-OCH₃, 4-CH₃, 6-CH₃ C₉H₁₃NO₂ 167.21 Powder form; used in organic synthesis
1H-Pyrrolo[2,3-b]pyridin-4-ylmethanol Fused pyrrolopyridine system C₈H₈N₂O 148.16 Heterocyclic building block

Electronic and Steric Effects

  • Methoxy vs.
  • Hydroxymethyl Positioning: The 4-CH₂OH group in pyridin-4-ylmethanol contrasts with 3-CH₂OH in pyridin-3-ylmethanol, altering hydrogen-bonding capacity and steric interactions in molecular recognition .

Biological Activity

(5-Methoxypyridin-3-yl)-pyridin-4-ylmethanol is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a methoxy group at the 5-position and a hydroxymethyl group at the 4-position of the pyridine ring, contributing to its unique pharmacological properties. The molecular formula of this compound is C12_{12}H13_{13}N2_2O, with a molecular weight of 219.25 g/mol.

The primary mechanism of action for this compound involves its interaction with metabotropic glutamate receptors (mGluRs), which are crucial in neurotransmission and are implicated in various neurological disorders. Research indicates that this compound can modulate these receptors, suggesting potential therapeutic applications for conditions such as anxiety, depression, and schizophrenia.

Neuropharmacological Effects

Studies have demonstrated that this compound exhibits significant neuropharmacological effects. Its ability to influence mGluRs can lead to alterations in synaptic transmission, which is fundamental in the treatment of psychiatric disorders. The compound has been evaluated using techniques such as radioligand binding assays and electrophysiological recordings to assess its binding affinity and efficacy at these receptors.

Antimicrobial Activity

While the primary focus has been on its neuropharmacological potential, some studies have also explored the antimicrobial properties of this compound. Preliminary data suggest that it may exhibit moderate activity against certain pathogenic bacteria and fungi, although further research is needed to establish its efficacy in this area .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key similarities and differences:

Compound NameSimilarity IndexNotable Features
(6-Methoxypyridin-3-yl)methanol0.80Different methoxy position; potential for varied activity
(2-Bromo-6-methoxypyridin-3-yl)methanol0.80Halogen substitution may alter reactivity patterns
(6-Methoxypyridin-3-yl)methanamine0.79Amino group introduces different reactivity
5-Chloro-3-hydroxymethyl-6-methoxypyridine0.78Chlorine substitution could influence pharmacokinetics
(2-Chloro-6-methoxypyridin-3-yl)methanol0.77Similar structure with halogen influence

This comparative analysis highlights how minor structural modifications can lead to significant differences in biological activity and pharmacological profiles.

Case Studies and Research Findings

  • Neuropharmacology : A study focusing on the interaction of this compound with mGluRs revealed that it could enhance synaptic plasticity, which is critical for learning and memory processes.
  • Antimicrobial Potential : In vitro assays indicated that while not primarily an antimicrobial agent, this compound showed some inhibitory effects against Gram-positive bacteria, suggesting avenues for further exploration in infectious disease contexts .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the methoxy and pyridine substituents, with chemical shifts for pyridin-4-ylmethanol protons typically appearing at δ 8.5–8.7 ppm (aromatic) and δ 4.7–5.0 ppm (hydroxymethyl) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures purity, using C18 columns and acetonitrile/water mobile phases .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., exact mass for C12_{12}H12_{12}N2_2O2_2: 216.0899 Da) .

How can X-ray crystallography resolve the stereochemical and intermolecular interaction profiles of this compound?

Advanced Research Question

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.
  • Structure Refinement : SHELXL software refines atomic positions, thermal parameters, and hydrogen bonding networks, critical for understanding crystal packing and hydrogen-bonded dimers .
  • Key Outputs : Bond angles/ lengths (e.g., C-O and C-N distances), torsion angles between pyridine rings, and π-π stacking interactions .

How can contradictory data in synthetic yields or spectroscopic results be systematically addressed?

Advanced Research Question

  • Yield Discrepancies : Optimize stoichiometry (e.g., boronic acid/pyridine halide ratio) and reaction time. For example, extended stirring (24–48 hrs) may improve coupling efficiency .
  • Spectral Artifacts : Use deuterated solvents (e.g., DMSO-d6_6) to avoid proton exchange interference in NMR. Confirm peak assignments via 2D techniques (COSY, HSQC) .
  • Reproducibility : Standardize anhydrous conditions (e.g., molecular sieves) to mitigate moisture-sensitive intermediates .

What pharmacological targets or mechanisms are plausible for this compound based on structural analogs?

Advanced Research Question

  • Enzyme Inhibition : Analogous pyridinylmethanols (e.g., PI3Kα inhibitors) suggest potential kinase or phosphatase modulation. Molecular docking studies can predict binding to ATP-binding pockets .
  • Antimicrobial Activity : Pyridine derivatives with methoxy groups exhibit activity against Gram-positive bacteria via membrane disruption. Minimum inhibitory concentration (MIC) assays are recommended .
  • Metabolic Stability : Evaluate cytochrome P450 interactions using liver microsome assays to assess pharmacokinetic profiles .

What computational methods are suitable for predicting the compound’s physicochemical properties?

Advanced Research Question

  • DFT Calculations : Gaussian or ORCA software can optimize geometry, calculate dipole moments, and predict IR/Raman spectra.
  • Solubility Prediction : Use COSMO-RS models to estimate logP and aqueous solubility, critical for formulation studies .
  • ADMET Profiles : SwissADME or pkCSM platforms predict absorption, toxicity, and metabolic pathways .

How can stereochemical outcomes in synthesis be controlled or analyzed?

Advanced Research Question

  • Chiral Chromatography : Use Chiralpak columns (e.g., IA or IB) with hexane/isopropanol to resolve enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed ECD data .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to induce enantioselectivity .

What are the best practices for handling and storing this compound to ensure stability?

Basic Research Question

  • Storage : Under inert gas (argon) at –20°C in amber vials to prevent oxidation or photodegradation .
  • Handling : Use gloveboxes for moisture-sensitive reactions and vacuum-sealed apparatus for air-free transfers .
  • Stability Monitoring : Periodic HPLC analysis to detect decomposition products (e.g., methoxy group hydrolysis) .

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